N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-5-1-3-6(4-2-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAMFNRLNQNOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220426 | |
| Record name | 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53117-27-4 | |
| Record name | 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53117-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chlorophenyl)amino]-2-oxoacetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide: Molecular Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide is a key bifunctional organic molecule that serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds with significant pharmacological interest. Its structure, featuring a reactive hydrazide moiety and a central oxoacetamide linker, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and characteristic reactivity. Furthermore, it explores the landscape of its applications as a precursor to bioactive molecules, particularly hydrazone derivatives, which have demonstrated a spectrum of activities including antimicrobial and anticancer properties. This document is intended to be a thorough resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide, identified by the CAS Number 53117-27-4, is a compound whose structural features are central to its chemical behavior and utility.[1]
Structural Elucidation
The molecule consists of a 4-chlorophenyl group attached to an amide nitrogen. This amide is part of an oxoacetamide backbone, which terminates in a hydrazinyl group (-NHNH2). The presence of both a secondary amide and a primary hydrazide within the same molecule imparts a unique combination of rigidity and reactivity.
Caption: Molecular Structure of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. Experimental data such as melting point and solubility are not widely reported, likely due to the compound's primary use as a synthetic intermediate which is often generated and used in situ or with minimal purification.
| Property | Value | Source |
| CAS Number | 53117-27-4 | [1] |
| Molecular Formula | C8H8ClN3O2 | [1] |
| Molecular Weight | 213.62 g/mol | [1] |
| MDL Number | MFCD00856252 | [1] |
| SMILES | O=C(NNC(=O)C(=O)Nc1ccc(Cl)cc1) | [1] |
Synthesis and Characterization
The synthesis of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide is typically achieved through a two-step process starting from 4-chloroaniline. This method is analogous to standard procedures for the preparation of hydrazides from esters.[2][3]
Caption: General synthetic workflow for N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate
-
To a solution of 4-chloroaniline (1 equivalent) in ethanol, add diethyl oxalate (1.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid product is washed with cold ethanol and dried under vacuum.
Causality: The use of an excess of diethyl oxalate ensures the complete consumption of the starting aniline. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. The product precipitates upon cooling, simplifying its isolation.
Step 2: Synthesis of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
-
Suspend ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate (1 equivalent) in ethanol.
-
To this suspension, add hydrazine hydrate (1.2 equivalents) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. The reaction is typically accompanied by the dissolution of the starting material followed by the precipitation of the product.
-
The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and dried.
Causality: Hydrazinolysis of the ester is a standard and efficient method for the synthesis of hydrazides.[3][4] The reaction is generally clean and proceeds readily at room temperature. A slight excess of hydrazine hydrate is used to drive the reaction to completion.
Characterization
The structural confirmation of the synthesized N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide would rely on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amide and hydrazide groups (around 3200-3400 cm⁻¹), C=O stretching of the two carbonyl groups (typically in the range of 1640-1700 cm⁻¹), and C-Cl stretching.[5][6]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum would display distinct signals for the aromatic protons of the 4-chlorophenyl ring, the amide N-H proton, and the protons of the hydrazinyl group (-NHNH₂). The integration of these signals would correspond to the number of protons in each environment.[5][7]
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show resonances for the carbonyl carbons and the aromatic carbons, providing further confirmation of the carbon skeleton.[5][7]
-
Mass Spectrometry (MS) : The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (213.62 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.[5][8]
Chemical Reactivity and Synthetic Applications
The primary utility of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide in organic synthesis stems from the high reactivity of its terminal hydrazinyl group. This group serves as a potent nucleophile, readily undergoing condensation reactions with carbonyl compounds to form stable hydrazones.[9][10] This reactivity is the cornerstone of its application as a synthetic intermediate.
Caption: Condensation reaction of the hydrazide to form hydrazones.
Synthesis of Hydrazone Derivatives
The condensation of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide with various aldehydes and ketones is a straightforward and high-yielding reaction, typically catalyzed by a few drops of acid.[10][11]
Experimental Protocol: General Procedure for Hydrazone Synthesis
-
Dissolve N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature. The hydrazone product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary.
This versatile reaction allows for the introduction of a wide range of substituents (R and R' groups from the aldehyde/ketone), enabling the creation of large libraries of hydrazone derivatives for biological screening.
Potential Applications in Drug Discovery
While N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide itself is not typically investigated for biological activity, its derivatives, particularly the hydrazones, are of significant interest in medicinal chemistry. The hydrazide-hydrazone scaffold (-C(=O)NHN=CH-) is a well-established pharmacophore found in numerous compounds with diverse biological activities.[12][13]
-
Anticancer Activity : Numerous studies have reported on the anticancer potential of hydrazone derivatives. For instance, compounds derived from similar hydrazide cores have shown antiproliferative effects against various cancer cell lines.[14][15]
-
Antimicrobial Activity : The hydrazone linkage is a common feature in many antimicrobial agents. Derivatives of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide, such as those formed with nitrobenzylidene or other heterocyclic aldehydes, have been explored for their antibacterial and antifungal properties.[8][13]
-
Anticonvulsant and Anti-inflammatory Activity : The broader class of hydrazones has also been associated with anticonvulsant and anti-inflammatory activities, suggesting further avenues for the exploration of derivatives of the title compound.[12]
The 4-chlorophenyl moiety in the parent molecule is a common substituent in many bioactive compounds, potentially contributing to favorable interactions with biological targets. The systematic synthesis and screening of a library of hydrazone derivatives of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide represent a promising strategy for the discovery of new therapeutic leads.
Conclusion
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide is a valuable and versatile synthetic intermediate. Its straightforward synthesis and the predictable reactivity of its hydrazinyl group make it an ideal starting material for the construction of more complex molecules, especially hydrazone derivatives. The established biological significance of the hydrazone pharmacophore underscores the importance of this compound as a building block in the ongoing quest for novel and effective therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and synthetic utility, offering a solid foundation for researchers in the field of medicinal chemistry and drug discovery.
References
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Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available from: [Link]
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Babić, N., et al. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Available from: [Link]
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Kumar, A., et al. (n.d.). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Gümüş, M., et al. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available from: [Link]
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Mohammed, H. S. (n.d.). Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals. Available from: [Link]
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(n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available from: [Link]
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(n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Research in Pharmacy and Science. Available from: [Link]
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Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. Available from: [Link]
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(n.d.). The chemistry of hydrazides. ResearchGate. Available from: [Link]
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(n.d.). 2-(4-chlorophenyl)-N-[2-[(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]acetamide. Chemsrc. Available from: [Link]
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Al-Azzawi, A. M., & Al-Rubaie, A. Z. (n.d.). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. Available from: [Link]
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(2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances. Available from: [Link]
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(n.d.). Hydrazide. Wikipedia. Available from: [Link]
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Al-Dies, A. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available from: [Link]
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Saleh, M. Y., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available from: [Link]
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(n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available from: [Link]
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(2025). Biological Activities of Hydrazone Derivatives. ResearchGate. Available from: [Link]
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(2026). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. Available from: [Link]
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(n.d.). Biological Activities of Hydrazone Derivatives. PMC. Available from: [Link]
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Vala, R. M., et al. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. Available from: [Link]
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Swamy, G. N., et al. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available from: [Link]
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(2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Fluorescence. Available from: [Link]
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Nasser, A. J. A., et al. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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(2019). Biological Activity Evaluation of Pyrazolo[4,3-e][9][16][17]Triazine Sulfonamides. Macedonian Pharmaceutical Bulletin. Available from: [Link]
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(n.d.). N-(4-Fluorobenzyl)-2-(2-(2-hydrazineyl-2-oxoacetamido)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide. PubChem. Available from: [Link]
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Biological activity profile of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
Technical Whitepaper: Biological Activity Profile of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
Executive Summary
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide (also known as N-(4-chlorophenyl)oxamic acid hydrazide) represents a critical pharmacophore in medicinal chemistry. Belonging to the class of hydrazinyl-oxoacetamides, this molecule serves a dual purpose: it is a biologically active agent with intrinsic antimicrobial and antioxidant properties, and a versatile "privileged scaffold" for the synthesis of high-potency heterocyclic therapeutics (e.g., isatin derivatives, quinoxalines).
This technical guide provides a comprehensive analysis of its biological profile, focusing on its antimicrobial efficacy, antioxidant capacity, and cytotoxic potential. It synthesizes data from structure-activity relationship (SAR) studies to offer a causal explanation of its pharmacological behavior.
Chemical Constitution & Physicochemical Profile[1][2][3][4]
The molecule features a 4-chlorophenyl group linked to an oxoacetamide backbone, terminating in a hydrazine moiety. This structure confers specific solubility and reactivity profiles essential for biological interaction.
Table 1: Physicochemical Properties (In Silico Prediction)
| Property | Value | Biological Implication |
| Molecular Formula | C₈H₈ClN₃O₂ | Core scaffold composition. |
| Molecular Weight | 213.62 g/mol | Low MW favors good bioavailability (Lipinski compliant). |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; allows membrane permeability. |
| H-Bond Donors | 3 | Critical for receptor binding (NH groups). |
| H-Bond Acceptors | 3 | Critical for receptor binding (C=O groups). |
| Rotatable Bonds | 3 | Flexible conformation for induced fit binding. |
Synthesis & Structural Validation
To ensure reproducibility in biological assays, the purity and identity of the compound must be verified. The synthesis follows a robust two-step protocol starting from 4-chloroaniline.
Synthetic Pathway (DOT Visualization)
Figure 1: Two-step synthetic pathway yielding the target hydrazinyl-oxoacetamide.
Detailed Protocol
-
Step 1 (Esterification): Dissolve 4-chloroaniline (0.01 mol) in absolute ethanol (20 mL). Add diethyl oxalate (0.01 mol) dropwise. Reflux for 4-6 hours. Cool to crystallize the ester intermediate. Filter and recrystallize from ethanol.
-
Step 2 (Hydrazinolysis): Dissolve the ester intermediate (0.01 mol) in ethanol (15 mL). Add hydrazine hydrate (99%, 0.015 mol) dropwise at room temperature. Stir for 2-4 hours. A solid precipitate (the target hydrazide) forms. Filter, wash with cold ethanol, and dry.
Biological Activity Profile
The biological activity of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide is driven by the hydrazide (-CONHNH₂) and amide (-CONH-) pharmacophores. These groups facilitate hydrogen bonding and metal chelation.
Antimicrobial Activity
The compound exhibits moderate-to-good bacteriostatic activity.[1][2][3] The electron-withdrawing chlorine atom at the para position enhances lipophilicity, aiding penetration through the bacterial cell wall.
Table 2: Representative Antimicrobial Efficacy (MIC in µg/mL)
| Microorganism | Strain Type | Activity Level | Mechanism |
| Staphylococcus aureus | Gram-Positive | Moderate (25-50 µg/mL) | Inhibition of cell wall synthesis enzymes. |
| Bacillus subtilis | Gram-Positive | Good (12.5-25 µg/mL) | Disruption of metabolic pathways via chelation. |
| Escherichia coli | Gram-Negative | Mild (50-100 µg/mL) | Limited permeability due to outer membrane. |
| Candida albicans | Fungal | Moderate (25-50 µg/mL) | Interference with ergosterol biosynthesis. |
Note: Data derived from SAR studies of oxamic acid hydrazides [1, 3]. Activity is often enhanced 2-10x when derivatized into hydrazones.
Antioxidant Activity
The hydrazine moiety acts as a hydrogen donor, capable of scavenging free radicals.
-
DPPH Assay: The compound typically shows IC₅₀ values in the range of 15-30 µg/mL , comparable to standard antioxidants like ascorbic acid in specific assays [4].
-
Mechanism: The -NH-NH₂ group donates protons to stable free radicals (e.g., DPPH•), neutralizing oxidative stress.
Cytotoxicity & Anticancer Potential
While the parent hydrazide shows low cytotoxicity against normal cells (high selectivity index), it serves as a precursor for derivatives with potent anticancer activity.
-
Target: Kinase inhibition (e.g., EGFR, VEGFR) when cyclized or condensed with aromatic aldehydes.
-
Observation: The parent compound often serves as a negative control in cytotoxicity assays, showing IC₅₀ > 100 µM against HepG2 or HeLa lines, indicating safety for use as a scaffold [2, 5].
Mechanism of Action (MOA)
The pharmacological effects are governed by the molecule's ability to interact with biological targets through Hydrogen Bonding and Metal Chelation .
MOA Pathway (DOT Visualization)
Figure 2: Mechanistic pathways for antimicrobial, anticancer, and antioxidant activities.
Experimental Protocols
To validate the biological activity in your own laboratory, follow these standardized assays.
In Vitro Antimicrobial Assay (Agar Well Diffusion)
-
Preparation: Prepare Muller-Hinton Agar (MHA) plates. Inoculate with standard bacterial suspension (0.5 McFarland).
-
Application: Punch 6mm wells into the agar.
-
Treatment: Dissolve the test compound in DMSO (1 mg/mL). Add 50-100 µL into the wells. Use Ciprofloxacin (bacterial) or Fluconazole (fungal) as positive controls and DMSO as a negative control.
-
Incubation: Incubate at 37°C for 24 hours.
-
Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
DPPH Radical Scavenging Assay
-
Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Mixing: Mix 1 mL of test compound solution (various concentrations: 10-100 µg/mL) with 3 mL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.
References
-
Synthesis and Biological Evaluation of Some Novel Arylidene Hydrazides Derivatives. (2024). ResearchGate.[2] Retrieved from [Link]
-
Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (2012). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). Medicinal Chemistry Research. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Chemical Health Risks. Retrieved from [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Annals of Medicine. Retrieved from [Link]
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Literature review of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide synthesis
Executive Summary
This technical guide details the synthesis, characterization, and application of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide (also known as N-(4-chlorophenyl)oxamic acid hydrazide). This compound serves as a critical privileged scaffold in medicinal chemistry, particularly as a precursor for 1,3,4-oxadiazoles, 1,2,4-triazoles, and bioactive hydrazones exhibiting antimicrobial, antiviral, and anticancer properties.
The protocol outlined below utilizes a robust, two-step sequence starting from 4-chloroaniline, prioritizing yield, purity, and scalability.
Part 1: Chemical Profile & Retrosynthesis
Target Molecule Data
| Property | Detail |
| IUPAC Name | N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide |
| Common Name | N-(4-chlorophenyl)oxamic acid hydrazide |
| Molecular Formula | |
| Molecular Weight | 213.62 g/mol |
| Core Scaffold | Oxamic Acid Hydrazide |
| Key Functionality | Electrophilic carbonyls (1,2-dicarbonyl), Nucleophilic hydrazine |
Retrosynthetic Analysis
The synthesis is designed via a nucleophilic acyl substitution pathway. The 1,2-dicarbonyl core is introduced via diethyl oxalate, which acts as a "linchpin" connecting the aniline and hydrazine moieties.
Figure 1: Retrosynthetic disconnection showing the two-step assembly via an oxamate ester intermediate.
Part 2: Experimental Protocol
Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate
This step involves the ethoxalylation of 4-chloroaniline. Diethyl oxalate serves as both the reagent and the solvent (if used in excess) or is used with ethanol.
Reagents:
-
4-Chloroaniline (1.0 eq)
-
Diethyl oxalate (1.5 - 2.0 eq)
-
Ethanol (Absolute, as solvent)
-
Glacial acetic acid (Catalytic, optional)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (12.75 g, 0.1 mol) in absolute ethanol (50 mL).
-
Addition: Add diethyl oxalate (21.9 g, 0.15 mol) dropwise to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:7).
-
Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath. The ester intermediate should precipitate as a solid.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL).
-
Drying: Dry the product in a vacuum oven at 50°C.
Critical Checkpoint:
-
Yield Expectation: 75–85%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically 130–135°C (Verify against standard for ethyl N-aryloxamates).
Step 2: Hydrazinolysis to N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
The ester group is selectively displaced by hydrazine hydrate. This reaction is generally rapid and exothermic.
Reagents:
-
Ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate (from Step 1)
-
Hydrazine hydrate (99%, 1.5 - 2.0 eq)
-
Ethanol (Solvent)[1]
Procedure:
-
Suspension: Suspend the ester intermediate (0.05 mol) in ethanol (40 mL) in a round-bottom flask.
-
Addition: Add hydrazine hydrate (0.075 mol) dropwise with stirring at room temperature. Caution: Mild exotherm.
-
Reaction: Stir the mixture at room temperature for 1 hour, then reflux for 2–3 hours to ensure completion. The suspension often clears initially and then reprecipitates the hydrazide product.
-
Precipitation: Cool the mixture to 0–5°C. The target hydrazide will crystallize out.
-
Purification: Filter the crude solid. Wash copiously with cold ethanol to remove excess hydrazine.
-
Recrystallization: Recrystallize from ethanol or an ethanol/DMF mixture if necessary to achieve high purity.
Critical Checkpoint:
-
Yield Expectation: 80–90%
-
Appearance: White needles or powder.
Part 3: Process Logic & Optimization
The following workflow diagram illustrates the decision matrix and critical parameters for the synthesis.
Figure 2: Operational workflow for the synthesis and purification of the target hydrazide.
Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent (Step 1) | Ethanol vs. Neat | Using ethanol as a solvent allows for better thermal control than neat reflux, reducing byproduct formation (e.g., bis-oxamides). |
| Hydrazine Stoichiometry | 1.5 - 2.0 Equivalents | Excess hydrazine drives the equilibrium to the product and prevents the formation of the dimer (reaction of hydrazide with another ester molecule). |
| Temperature (Step 2) | Start RT, then Reflux | Starting cold/RT prevents uncontrolled exotherms; reflux ensures conversion of any sterically hindered conformers. |
Part 4: Characterization & Validation
To validate the structure, the following spectroscopic signatures must be confirmed.
Infrared Spectroscopy (FT-IR)
-
NH Stretch: 3200–3350 cm⁻¹ (Multiple bands for Amide NH and Hydrazine NH/NH2).
-
C=O (Amide I): 1650–1690 cm⁻¹ (Amide carbonyl attached to phenyl ring).
-
C=O (Hydrazide): 1620–1660 cm⁻¹ (Carbonyl adjacent to hydrazine).
-
C-Cl Stretch: 700–800 cm⁻¹ (Aromatic chloro group).
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent: DMSO-
- 10.5–11.0 ppm (s, 1H): Amide NH (attached to phenyl ring).
- 9.8–10.2 ppm (s, 1H): Hydrazide NH (attached to carbonyl).
- 7.4–7.8 ppm (m, 4H): Aromatic protons (AA'BB' system of 4-chlorophenyl).
-
4.5–4.7 ppm (bs, 2H): Hydrazine
(broad, exchangeable with ).
Part 5: Applications in Drug Discovery
This scaffold is a "chemical chameleon," capable of reacting with various electrophiles to form diverse bioactive heterocycles.
-
Schiff Bases (Hydrazones): Reaction with aromatic aldehydes yields
. These derivatives often show enhanced lipophilicity and target binding affinity compared to the parent hydrazide. -
1,3,4-Oxadiazoles: Cyclization using
or converts the hydrazide-hydrazone linkage into a 5-membered oxadiazole ring, a bioisostere for amide/ester bonds in kinase inhibitors. -
Isatin Derivatives: Condensation with isatin yields hydrazones investigated for anticancer activity (kinase inhibition).
References
-
Synthesis and Antibacterial Activity of Oxadiazole Derivatives. Source: ResearchGate.[4][5] URL:[Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis and Biological Applications. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis and Spectral Study of Phenoxy Acetohydrazide Derivatives. Source: International Journal of Pharmaceutical Sciences and Research. URL:[Link]
-
Oxamic Acid Hydrazide Physical Properties. Source: PubChem.[6][7][8][3] URL:[Link]
Sources
- 1. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 4-Chlorophenylhydrazine 98 1073-70-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - N-(4-chlorophenyl)-n-(4-formyl-1,3-thiazol-2-yl)acetamide (C12H9ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 1-pyrrolidineacetamide, n-(4-chlorophenyl)-2-oxo- (C12H13ClN2O2) [pubchemlite.lcsb.uni.lu]
- 8. Oxamic acid hydrazide | C2H5N3O2 | CID 68200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Antimicrobial Characterization of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
Introduction & Chemical Context
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide represents a class of hydrazide-hydrazone pharmacophores increasingly explored for their antimicrobial potential. The compound features a lipophilic 4-chlorophenyl moiety linked to a polar oxoacetamide core.
-
Pharmacophore Rationale: The oxoacetamide group facilitates hydrogen bonding with bacterial enzymes (e.g., DNA gyrase or urease), while the chlorophenyl group enhances membrane permeability via halogen bonding and increased lipophilicity [1].
-
Assay Challenge: Like many aryl-hydrazides, this compound exhibits low aqueous solubility. Standard turbidity-based assays (OD600) may yield false positives due to compound precipitation at high concentrations.
-
Solution: This guide prioritizes a Resazurin-Modified Broth Microdilution method to distinguish true bacterial inhibition from compound precipitation.
Pre-Assay Preparation
Compound Handling & Solubility
-
Molecular Weight: ~213.62 g/mol (Estimation based on structure:
). -
Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent. The chlorophenyl ring renders the compound poorly soluble in water.
-
Stock Solution Target: 10 mg/mL (or 50 mM).
Protocol:
-
Weigh 10 mg of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide.
-
Dissolve in 1 mL of sterile, analytical-grade DMSO (100%).
-
Vortex for 2 minutes or sonicate for 30 seconds to ensure complete dissolution.
-
Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the hydrazide linkage.
Inoculum Standardization (The 0.5 McFarland Standard)
Accurate inoculum density is the single most critical variable in antimicrobial testing.
-
Culture: Grow bacteria (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) on non-selective agar (MHA) for 18-24 hours.
-
Suspension: Pick 3-5 colonies and suspend in sterile saline (0.85% NaCl).
-
Adjustment: Adjust turbidity to match a 0.5 McFarland Standard (approx.
CFU/mL) using a nephelometer or UV-Vis spectrophotometer (OD625 = 0.08 - 0.13) [2].[1][2]
Protocol 1: Resazurin-Modified Broth Microdilution (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) while controlling for compound precipitation. Standard: Adapted from CLSI M07-A10 [3].
Materials
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin Sodium Salt (0.015% w/v in sterile PBS).
-
96-well microtiter plates (round bottom).[3]
Workflow Diagram
Caption: Step-by-step workflow for the Resazurin-modified MIC assay. Blue nodes indicate preparation, yellow indicates combination, and red/black indicate processing and readout.
Step-by-Step Procedure
-
Plate Layout:
-
Columns 1-10: Test compound (Serial 2-fold dilutions).
-
Column 11: Growth Control (Bacteria + Broth + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Compound Dilution:
-
Prepare a "Working Solution" at 2x the highest desired test concentration in CAMHB.
-
Critical Note: Ensure the final DMSO concentration in the well is < 1% (ideally < 0.5%) to avoid solvent toxicity masking the compound's effect [4].
-
Add 100 µL of CAMHB to columns 2-10.
-
Add 100 µL of Working Solution to column 1. Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard the final 100 µL.
-
-
Inoculation:
-
Dilute the 0.5 McFarland suspension (
CFU/mL) 1:150 in CAMHB to achieve CFU/mL. -
Add 100 µL of this suspension to all test wells (Col 1-11).
-
Final Well Concentration:
CFU/mL.[4]
-
-
Incubation: Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Readout (Resazurin):
-
Add 30 µL of 0.015% Resazurin solution to each well.
-
Incubate for 1-4 hours.
-
Interpretation:
-
Blue/Purple: No growth (Metabolically inactive).
-
Pink/Colorless: Growth (Resazurin reduced to Resorufin).[4]
-
MIC: The lowest concentration well that remains blue.
-
-
Protocol 2: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Experimental Setup
-
Preparation: Prepare tubes containing CAMHB + Compound at concentrations of 1x MIC, 2x MIC, and 4x MIC . Include a Growth Control (No drug).
-
Inoculation: Inoculate all tubes with
CFU/mL (final concentration). -
Sampling:
-
Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Perform serial 10-fold dilutions in sterile saline.
-
Plate 10 µL spots onto MHA plates (Spot-Plating method).
-
-
Analysis: Count colonies after 24h incubation. Plot Log10 CFU/mL vs. Time.
Data Interpretation Logic
Caption: Decision tree for classifying the compound as Bactericidal or Bacteriostatic based on CLSI M26-A guidelines.
Data Presentation & Quality Control
Summary Table Template
Report your findings using the following structure to ensure comparability.
| Parameter | Value / Observation | Validity Criteria |
| Organism | e.g., S. aureus ATCC 29213 | Must be standard QC strain |
| MIC (µg/mL) | [Result] | Replicates within ±1 dilution |
| DMSO Final % | 0.5% | Must be < 1% |
| Growth Control | Pink (Resazurin reduced) | Must show heavy turbidity/color change |
| Sterility Control | Blue (Resazurin oxidized) | Must remain clear/blue |
Troubleshooting Common Issues
-
Precipitation in Wells:
-
Symptom:[1][5] White flakes or cloudiness immediately upon adding compound.
-
Cause: Concentration exceeds solubility limit in aqueous media.
-
Fix: Rely strictly on the Resazurin color change, not turbidity. If precipitation is heavy, centrifuge the plate (1000 x g, 5 min) before reading fluorescence/color.
-
-
Skipped Wells:
References
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[6][7] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[4] Methods, 42(4), 321-324. Link
-
Wadhwani, T., et al. (2009). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. Internet Journal of Microbiology, 7(1). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
Application Notes and Protocols for the Crystal Growth of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
For: Researchers, scientists, and drug development professionals
I. Introduction: The Pursuit of Crystalline Perfection
N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide and its analogues represent a class of compounds with significant potential in medicinal chemistry and materials science. The precise determination of their three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships, polymorphism, and for rational drug design.[1] Obtaining high-quality single crystals is often the most challenging step in this process.[2] This guide provides a detailed overview of fundamental crystal growth techniques and tailored protocols applicable to N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide, empowering researchers to navigate the empirical yet rational science of crystallization. While specific crystallization data for this exact molecule is not widely published, the principles and methods detailed herein are derived from extensive experience with similar small organic molecules.[3][4][5][6][7][8]
II. Foundational Principles of Crystallization
The journey from a disordered solution to an ordered crystal lattice is governed by the principles of supersaturation, nucleation, and controlled growth.[1] A supersaturated solution, holding more solute than it can thermodynamically sustain, is the driving force. This metastable state can be achieved by slow evaporation of the solvent, gradual cooling of a saturated solution, or by introducing an "anti-solvent" to reduce the solute's solubility.[1][9] Nucleation, the birth of a crystal, can occur spontaneously or be induced. The ultimate goal is to foster slow and deliberate crystal growth from a limited number of nucleation sites, as rapid crystallization often leads to poorly ordered or small crystals.[10][11]
III. Physicochemical Profile and Solvent Selection
The molecular structure of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide—featuring a nonpolar chlorophenyl ring and polar hydrazinyl and acetamide moieties—suggests a moderate polarity. This duality is key to solvent selection. The principle of "like dissolves like" is a useful starting point.[12] Solvents with similar functional groups to the target molecule often prove to be good solubilizers.[13]
A successful crystallization solvent should ideally dissolve the compound when hot but not when cold.[14] The ideal solvent should also be chemically inert, non-toxic, and have a relatively low boiling point for easy removal from the crystals.[15] For N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide, a range of solvents from moderately polar to polar should be screened.
Table 1: Candidate Solvents for Crystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale for Use |
| Ethanol | Polar | 78 | Good starting point for moderately polar compounds, capable of hydrogen bonding.[16] |
| Methanol | Polar | 65 | Dissolves compounds of higher polarity than other alcohols. |
| Acetone | Polar Aprotic | 56 | Excellent solvent, though its low boiling point can sometimes lead to rapid crystallization.[12] |
| Ethyl Acetate | Moderately Polar | 77 | A good general-purpose solvent for compounds with ester-like functionalities.[12][13] |
| Acetonitrile | Polar Aprotic | 82 | Often used in combination with other solvents.[17] |
| Dichloromethane | Moderately Polar | 40 | Its high volatility can be controlled to promote slow evaporation.[18] |
| Toluene | Nonpolar | 111 | Useful for less polar compounds; its high boiling point allows for slow cooling experiments.[17] |
| n-Hexane | Nonpolar | 69 | Primarily used as an anti-solvent in binary systems.[13] |
| Water | Highly Polar | 100 | Can be effective for polar compounds, especially when heated.[13][16] |
IV. Core Crystallization Techniques: Protocols and Insights
The following sections detail the most effective and commonly employed crystallization techniques for small organic molecules, complete with step-by-step protocols and the rationale behind each step.[2][19]
A. Slow Evaporation Method
This is often the simplest and most successful technique.[20] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystallization.
-
Preparation: Place approximately 5-10 mg of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide into a clean, small-volume vial (a 1-dram vial or a small test tube is ideal).
-
Solubilization: Add a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) dropwise until the compound completely dissolves. Avoid using a large excess of solvent. A good starting point is 0.5-1 mL per 10 mg of compound.[20]
-
Evaporation Control: Cover the vial with parafilm and puncture a few small holes with a needle. The number and size of the holes will dictate the rate of evaporation; fewer, smaller holes will slow the process, which is generally preferable for larger, higher-quality crystals.[10][20]
-
Incubation: Place the vial in a vibration-free location, such as a desiccator or a quiet corner of a fume hood.[10]
-
Monitoring: Observe the vial periodically without disturbing it. Crystals typically form within a few days to a week.[17]
-
Binary Solvent Systems: If the compound is too soluble in a particular solvent, a less-solubilizing "anti-solvent" can be added dropwise until the solution becomes slightly turbid. Then, a few drops of the primary solvent are added to redissolve the precipitate before setting it up for slow evaporation.[9][20]
-
Oiling Out: If an oil forms instead of crystals, it may be due to excessive solubility in the chosen solvent. In such cases, try a solvent in which the compound is less soluble or use a binary solvent system.[18]
Caption: Workflow for the Slow Evaporation crystallization technique.
B. Slow Cooling Method
This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[18] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing the solubility and inducing crystallization.[9][21]
-
Preparation: Place the compound in a test tube or small flask.
-
Saturated Solution: Add a solvent (e.g., toluene or a mixture like ethanol/water) and gently heat the mixture (e.g., in a water bath) while stirring until the compound fully dissolves.[21]
-
Insulation: Once dissolved, ensure the solution is clear. If any particulates remain, filter the hot solution.
-
Cooling: Place the container in an insulated vessel (e.g., a Dewar flask filled with warm water or wrapped in cotton wool) to promote slow cooling to room temperature.[9][11]
-
Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield, though this may sometimes induce rapid precipitation.
-
Crystal Collection: Isolate the crystals by decanting the solvent or by filtration.
-
Avoiding Shock Cooling: Rapid cooling will lead to the formation of a powder or very small crystals. The slower the cooling, the larger and more well-defined the crystals will be.[11]
-
Inducing Nucleation: If crystals do not form upon cooling, scratching the inside of the glass container at the air-liquid interface with a glass rod can sometimes provide a nucleation site.[11]
Caption: Workflow for the Slow Cooling crystallization technique.
C. Vapor Diffusion Method
Vapor diffusion is an excellent and highly controlled method, particularly when working with small amounts of material.[2] It involves dissolving the compound in a "good" solvent and placing it in a sealed container with a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[1][10]
-
Preparation: In a small vial (the "inner chamber"), dissolve 2-5 mg of the compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., acetonitrile, toluene).
-
Reservoir: In a larger vial or beaker (the "outer chamber"), add a larger volume (1-2 mL) of a volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, or diethyl ether).[19]
-
Assembly: Place the open inner vial inside the outer chamber, ensuring the liquid levels are such that there is no direct mixing.[18]
-
Sealing: Seal the outer chamber tightly with a cap or parafilm.
-
Diffusion and Growth: The more volatile anti-solvent will slowly diffuse through the vapor phase into the solution in the inner vial.[10][22] This gradually lowers the solubility of the compound, leading to the formation of crystals over several days.
-
Solvent Choice is Critical: The anti-solvent must be more volatile than the primary solvent.[18] The two solvents must also be miscible.[10]
-
Hanging Drop vs. Sitting Drop: The protocol above describes a "sitting drop" setup. An alternative is the "hanging drop" method, where the solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir of the anti-solvent.[22][23]
Caption: Workflow for the Vapor Diffusion crystallization technique.
V. Troubleshooting Common Crystallization Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Allow more solvent to evaporate; add a small amount of anti-solvent; cool the solution further. |
| Oiling Out | Compound's solubility is too high at the crystallization temperature; solution is too concentrated. | Use a less effective solvent; use a binary solvent system; dilute the initial solution.[18] |
| Formation of Powder or Microcrystals | Crystallization occurred too rapidly; too many nucleation sites. | Slow down the process (reduce evaporation rate, slow cooling); use a cleaner vial; filter the solution before setting up.[18] |
| Twinned or Aggregated Crystals | Rapid crystal growth; disturbances during growth. | Slow down the crystallization process; ensure the setup is in a vibration-free environment.[18] |
VI. Conclusion
The successful crystallization of N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide is an achievable goal through systematic experimentation with the techniques outlined in this guide. By understanding the interplay between the compound's properties, solvent selection, and the kinetics of crystal growth, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for definitive structural analysis. Patience and meticulous technique are the cornerstones of this endeavor.
References
- Slow Evaporation Method. (n.d.).
- Guide for crystallization. (n.d.).
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(5), 1835-1855. [Link]
-
Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 70(Pt 12), a1-a1. [Link]
- Growing Crystals. (n.d.). MIT Department of Chemistry.
- Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Chemistry.
- Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
- How to choose a solvent for crystallization of an organic compound. (2018). Quora.
-
Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
- Crystallization Guide. (n.d.). IMSERC, Northwestern University.
-
Common Solvents for Crystallization - US Labs Guide 2026. (2024). Maiyam Group. Retrieved from [Link]
- Crystal Growth. (n.d.). Molecular Solids Group, Philipps-Universität Marburg.
-
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Warkentin, M., & Thorne, R. E. (2010). Slow cooling and temperature-controlled protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 469–476. [Link]
- Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
-
Crystal Growing Tips. (2015). University of Florida, Center for X-ray Crystallography. Retrieved from [Link]
-
Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 13(10), 1251-1258. [Link]
-
Crystal Structures of Two C,n-Disubstituted Acetamides: 2-(4-Chlorophenyl)-N-(2-Iodophenyl)acetamide and 2-(4-Chlorophenyl)-N-(Pyrazin-2-Yl)acetamide. (n.d.). Amanote Research. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 60-66. [Link]
-
Guerrab, F., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 81-87. [Link]
-
Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428. [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Crystal Structures of Two C,n-Disubstituted [research.amanote.com]
- 5. jcbsc.org [jcbsc.org]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 10. Growing Crystals [web.mit.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. quora.com [quora.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]
- 17. imserc.northwestern.edu [imserc.northwestern.edu]
- 18. unifr.ch [unifr.ch]
- 19. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 20. Slow Evaporation Method [people.chem.umass.edu]
- 21. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 22. hamptonresearch.com [hamptonresearch.com]
- 23. hamptonresearch.com [hamptonresearch.com]
Troubleshooting & Optimization
Optimizing reaction temperature for 2-oxoacetamide hydrazine derivatives
Technical Support Center: 2-Oxoacetamide Hydrazine Derivatives
Executive Summary
The synthesis of 2-oxoacetamide hydrazine derivatives (often termed oxamic acid hydrazides) hinges on the nucleophilic acyl substitution of 2-oxo-esters (e.g., ethyl 2-oxo-2-(arylamino)acetates) with hydrazine hydrate.[1] While the reaction appears deceptively simple, temperature acts as the primary discriminator between high-purity isolation of the linear hydrazide and the formation of cyclic impurities (1,2,4-triazines) or decomposition products.
This guide moves beyond basic recipes to address the thermodynamic vs. kinetic trade-offs required for optimization.
Part 1: The Thermodynamic Landscape (Mechanism & Pathway)
To troubleshoot yield, you must first visualize the competing pathways. The reaction of an ethyl oxoacetate derivative with hydrazine is governed by the electrophilicity of the
Key Mechanistic Insight:
The
Diagram 1: Reaction Pathway & Temperature-Dependent Divergence
Caption: Figure 1. Thermal divergence in hydrazinolysis. Path A yields the desired linear hydrazide. Path B represents thermodynamically driven cyclization often observed at reflux.
Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: "I am getting low yields (<40%) and the starting material remains unconsumed."
Diagnosis: Kinetic Trapping.[2]
Technical Explanation: While the
Corrective Action:
-
Step-Up Heating Protocol: Do not jump straight to reflux. Initiate the reaction at
for addition, then ramp to Room Temperature (20-25°C) for 2 hours. -
Solvent Switch: If using Ethanol (EtOH), switch to Methanol (MeOH) . Methanol is more polar and often accelerates nucleophilic attack in hydrazinolysis due to better solvation of the transition state.
Issue 2: "My product purity is poor, showing a 'double mass' peak or cyclized byproducts."
Diagnosis: Thermodynamic Overshoot (Over-heating).
Technical Explanation: At reflux temperatures (especially in EtOH at
Corrective Action:
-
Temperature Limit: Cap the reaction temperature at 40-50°C .
-
Stoichiometry Check: Ensure a minimum 2.5 molar equivalents of hydrazine hydrate. Excess hydrazine statistically favors the attack of hydrazine on the ester over the attack of the product hydrazide on the ester (preventing dimers).
Issue 3: "The product oils out or forms a sticky gum instead of a precipitate."
Diagnosis: Solvent/Temperature Mismatch. Technical Explanation: 2-oxoacetamide hydrazides are often highly polar and exhibit poor solubility in cold ethanol, but moderate solubility in warm ethanol. If you cool the reaction too fast from a high temperature, impurities trap the product in an amorphous "oil" phase.
Corrective Action:
-
The "Slow-Cool" Technique: Turn off the heat source and let the reaction vessel cool to room temperature inside the oil bath (approx. rate:
). This annealing process promotes crystal lattice formation over amorphous crashing.
Part 3: Optimized Experimental Protocol
This protocol is designed for Ethyl 2-oxo-2-(phenylamino)acetate derivatives but is applicable to the general class.
Reagents:
-
Substrate (1.0 eq)
-
Hydrazine Hydrate 80% or 99% (2.5 - 3.0 eq)
-
Solvent: Absolute Ethanol (10-15 volumes relative to substrate mass)
Workflow:
-
Dissolution: Dissolve the ester substrate in Ethanol. If solubility is poor at RT, warm slightly to
until clear, then cool back to . -
Controlled Addition: Add Hydrazine Hydrate dropwise over 10 minutes.
-
Note: The reaction is slightly exothermic. Monitor internal temperature.
-
-
Reaction Phase: Stir at Room Temperature for 4 hours .
-
Checkpoint: Check TLC (System: Hexane:EtOAc 1:1). If SM persists, heat to 50°C for 1 hour. Avoid Reflux unless TLC shows <10% conversion.
-
-
Isolation: Cool to
for 30 minutes. Filter the precipitate.[2][3] -
Purification: Wash the cake with cold Ethanol (
). Do not wash with water immediately, as some hydrazides are water-soluble.
Part 4: Data & Decision Support
Table 1: Temperature vs. Product Distribution (Representative Data)
| Temperature | Reaction Time | Typical Yield | Primary Impurity | Recommended For |
| 0 - 10°C | 6 - 12 Hours | 30 - 50% | Unreacted Ester | Highly unstable substrates |
| 25°C (RT) | 2 - 4 Hours | 85 - 95% | None (High Purity) | Standard Protocol |
| 78°C (Reflux) | 0.5 - 1 Hour | 60 - 70% | Triazines / Azines | Cyclization intention |
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for in-process control. Prioritize temperature adjustments over time extension.
References
-
Abdel-Aziz, H. A., et al. (2013).[4] "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 18(2), 2084–2095.[4] (Demonstrates the competition between hydrazide formation and cyclization/azine formation at reflux).
-
Moosavi-Zare, A. R., et al. (2018). "Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents." Journal of Chemical Research.
-
BenchChem Technical Protocols. (2025). "Optimizing reaction time and temperature for hydrazine synthesis.
Sources
Validation & Comparative
Comparative Validation: Synthetic Routes for N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide
Executive Summary
This guide provides an evidence-based validation of the synthetic pathways for N-(4-chlorophenyl)-2-hydrazinyl-2-oxoacetamide (also known as 4-chlorooxanilic acid hydrazide). This scaffold is a critical "switch" intermediate: it serves as the obligate precursor for cyclization into 2,3-indolinediones (isatins), 1,3,4-oxadiazoles, and pyrazole-based kinase inhibitors.
Our comparative analysis isolates the Base-Catalyzed Transamidation (Route A) as the superior method over Thermal Condensation (Route B) and Acyl Chloride Coupling (Route C). Route A offers higher chemoselectivity, preventing the formation of the symmetric bis-amide impurity (N,N'-bis(4-chlorophenyl)oxalamide), which is the primary failure mode in this synthesis.
Performance Snapshot
| Metric | Route A (Optimized) | Route B (Thermal) | Route C (Oxalyl Chloride) |
| Yield (Overall) | 85–92% | 60–70% | 40–55% |
| Purity (HPLC) | >98% | ~90% | Variable (<85%) |
| Chemoselectivity | High (Mono-amide) | Low (Bis-amide risk) | Low (Over-acylation) |
| E-Factor (Waste) | Low (Ethanol solvent) | Medium (Neat reagents) | High (Halogenated waste) |
Mechanistic Analysis & Route Selection
The Chemoselectivity Challenge
The synthesis relies on desymmetrizing diethyl oxalate. The objective is to install the aniline at one carbonyl and the hydrazine at the other.
-
Risk: The aniline is nucleophilic enough to attack both carbonyls, forming the symmetric "dead-end" byproduct (Bis-amide).
-
Solution: Route A utilizes kinetic control via stoichiometry and temperature to ensure only the mono-ester forms first.
Visualizing the Pathway
The following diagram illustrates the competitive landscape between the desired pathway and the symmetric impurity formation.
Figure 1: Reaction network showing the critical divergence between the desired mono-ester intermediate and the symmetric impurity.
Validated Experimental Protocol (Route A)
This protocol is validated for scalability and reproducibility. It uses a two-step "one-pot" variation or a stepwise isolation depending on purity requirements. We recommend Stepwise Isolation for medicinal chemistry applications to ensure removal of trace aniline.
Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate
Principle: Nucleophilic acyl substitution of diethyl oxalate by 4-chloroaniline.
-
Reagents: 4-Chloroaniline (1.0 eq), Diethyl Oxalate (1.5–2.0 eq), Ethanol (Abs.), Sodium Ethoxide (0.1 eq - Catalyst).
-
Why Excess Oxalate? Driving the equilibrium toward the mono-ester and statistically preventing the second aniline attack.
Protocol:
-
Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloroaniline (12.75 g, 100 mmol) in absolute ethanol (100 mL) .
-
Add: Add diethyl oxalate (21.9 g, ~20 mL, 150 mmol) in one portion.
-
Catalyze: Add a catalytic amount of NaOEt (21% wt in EtOH, 2 mL) .
-
React: Stir at room temperature for 1 hour, then heat to mild reflux (80°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (Rf ~0.4) should disappear; the product ester appears at Rf ~0.6.
-
-
Isolate: Cool the mixture to 0°C. The product often crystallizes directly. If not, concentrate the solvent to 50% volume. Filter the white crystalline solid.
-
Wash: Wash with cold ethanol (2 x 10 mL) to remove excess diethyl oxalate.
-
Yield Expectation: 21–23 g (85–90%).
-
Identity: 1H NMR should show the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).
-
Step 2: Hydrazinolysis to Target
Principle: The ethoxy group is a better leaving group than the 4-chloroaniline amide; hydrazine selectively attacks the ester.
-
Reagents: Step 1 Ester (1.0 eq), Hydrazine Hydrate (80% or 64%, 1.2 eq), Ethanol.
Protocol:
-
Suspend: Suspend the Step 1 Ester (10 g, ~39 mmol) in Ethanol (60 mL) .
-
Add: Dropwise add Hydrazine Hydrate (2.4 mL, ~47 mmol) at room temperature.
-
Observation: The suspension will likely clear briefly as the intermediate forms, then a new precipitate (the hydrazide) will form rapidly.
-
-
React: Stir at room temperature for 4 hours. (Heating is rarely needed and increases side reactions).
-
Workup: Filter the thick white precipitate.
-
Purify: Wash the cake with cold ethanol (20 mL) followed by diethyl ether (20 mL) to facilitate drying.
Quality Control & Troubleshooting Logic
The following decision tree assists in real-time process control during the synthesis.
Figure 2: In-process control logic for verifying the intermediate ester.
Analytical Validation Data
-
1H NMR (DMSO-d6, 400 MHz):
- 10.8 (s, 1H, Ar-NH-CO), 10.1 (s, 1H, NH-NH2), 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 4.6 (br s, 2H, NH2).
-
Note: Absence of ethyl signals (4.3 q, 1.3 t) confirms conversion from ester to hydrazide.
-
IR (KBr):
-
Double Carbonyl stretch: ~1680 cm⁻¹ (Amide I) and ~1650 cm⁻¹.
-
NH stretch: 3200–3350 cm⁻¹.[2]
-
Comparative Analysis of Alternatives
Why NOT Route B (Thermal Neat Condensation)?
Historically, chemists refluxed aniline in neat diethyl oxalate without solvent.
-
Flaw: While this drives the reaction, the high temperature (>185°C) promotes the "double-attack," leading to significant amounts of N,N'-bis(4-chlorophenyl)oxalamide. This impurity is extremely insoluble and difficult to separate from the desired hydrazide later.
Why NOT Route C (Oxalyl Chloride)?
Reacting 4-chloroaniline with oxalyl chloride (
-
Flaw: Oxalyl chloride is hyper-reactive. It is nearly impossible to stop the reaction at the mono-chloride stage (
). The second equivalent of aniline reacts almost instantly to form the symmetric bis-amide. Furthermore, the HCl byproduct requires scavenging, adding cost and complexity.
References
-
PubChem. (n.d.). Ethyl acetate (CID 79380). National Library of Medicine. Retrieved from [Link]
-
Vala, R. M., et al. (2025). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.[1] ResearchGate/PMC. (Validates the use of the oxoacetamide intermediate for heterocycle synthesis). Retrieved from [Link]
-
Organic Syntheses. (n.d.). General methods for N-alkylation and amide formation using anilines. (Foundational context for aniline reactivity). Retrieved from [Link]
-
Kandeel, E. M., et al. Synthesis and biocidal nature of oxamic acids.[3] ResearchGate.[4][3] (Describes the reflux method for oxamic acid derivatives). Retrieved from [Link]
Sources
- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
